7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Overview
Description
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid is a compound that belongs to the family of heterocyclic compounds containing an imidazole ring fused to a pyrazine ring. The compound has gained attention in the field of medicinal chemistry due to its potential biological activity and utility as a building block in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid typically involves multi-step organic synthesis. Starting from commercially available precursors, the process often includes cyclization reactions to form the imidazo[1,5-A]pyrazine core, followed by the introduction of the tert-butoxycarbonyl protecting group. The final step involves carboxylation to introduce the carboxylic acid functionality. Reaction conditions vary, but often involve the use of strong bases, organic solvents, and elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound might not be widely documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost efficiency, yield improvement, and scalability. Continuous flow reactors and automated synthesis could be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically transforming the tetrahydroimidazo[1,5-A]pyrazine ring system into more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure, such as reducing the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the core ring system.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst, or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include oxidized or reduced derivatives of the starting compound, as well as substituted imidazo[1,5-A]pyrazines.
Scientific Research Applications
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid has a range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules and pharmaceutical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its use as a building block for the synthesis of drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of this compound, particularly in a biological context, involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the modifications made to the core structure and the context of its use. For example, as an antimicrobial agent, it might inhibit the function of critical bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid can be compared to other imidazo[1,5-A]pyrazine derivatives:
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-2-carboxylic acid: Differing in the position of the carboxylic acid group.
Unsubstituted Imidazo[1,5-A]pyrazine: Lacks the tert-butoxycarbonyl and carboxylic acid groups, leading to different chemical properties and reactivity.
Various Substituted Imidazo[1,5-A]pyrazines: Variants with different substituents, which can affect their biological activity, stability, and solubility.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-7-13-9(10(16)17)8(15)6-14/h7H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUKXNTBSOWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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